Iguratimod

Übersicht

Beschreibung

Iguratimod is an anti-inflammatory small molecule drug primarily used for the treatment of rheumatoid arthritis, in conjunction with methotrexate, in Japan and China . It has shown remarkable effectiveness and good safety for the treatment of active rheumatoid arthritis . Its efficacy against other autoimmune ailments is also under intense investigation .

Synthesis Analysis

The synthesis of this compound involves several steps. The target compound is synthesized from 4-chloro-3-nitroanisole as a starting material via seven steps including nucleophilic substitution, reduction, methanesulfonylization, classical Gattermann-Koch reaction, acylation, hydrolysis, and cyclization . Another synthesis method involves the use of N-heterocyclic carbene (NHC)-catalyzed aldehyde-nitrile cross coupling reaction .

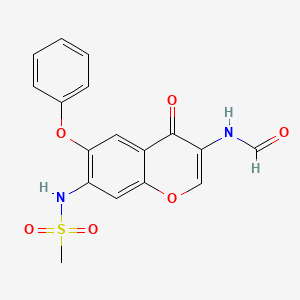

Molecular Structure Analysis

This compound is a methane sulfonanilide . Its molecular formula is C17H14N2O6S . The 3D chemical structure of this compound can be found in various scientific databases .

Chemical Reactions Analysis

This compound acts directly on B cells by inhibiting the production of inflammatory cytokines (tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17), thereby suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 374.4 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .

Wissenschaftliche Forschungsanwendungen

Behandlung von Autoimmunerkrankungen und rheumatischen Erkrankungen

Iguratimod hat sich als wirksam bei der Behandlung verschiedener Autoimmunerkrankungen und rheumatischen Erkrankungen erwiesen . Es hat pharmakologische Aktivitäten wie die Regulierung von Autoimmunstörungen, entzündungsfördernden Zytokinen, die Regulierung der Aktivierung, Differenzierung und Proliferation von Immunzellen, die Verbesserung des Knochenstoffwechsels und die Hemmung der Fibrose . Klinische Studien haben gezeigt, dass this compound bei der Behandlung von RA, SLE, IGG4-RD, Sjögren-Syndrom, ankyloserender Spondylitis, interstitieller Lungenerkrankung und anderen Autoimmunerkrankungen und rheumatischen Erkrankungen wirksam ist .

Interferenz mit TNF-α-induzierter NF-κB-Translokation

Es wurde festgestellt, dass this compound die TNF-α-induzierte NF-κB-Translokation vom Zytoplasma in den Kern stört . Diese Interferenz kann die TNF-α-induzierte IL-6-, IL-8- und Monocyten-Chemoattraktant-Protein-1-Produktion hemmen .

Behandlung der ankyloserenden Spondylitis

This compound hat sich bei der Behandlung der ankyloserenden Spondylitis (AS) als wirksam erwiesen . Eine systematische Übersichtsarbeit und Metaanalyse randomisierter kontrollierter Studien zeigte, dass this compound den BASDAI-Score, den BASFI-Score und die VAS reduzieren kann . Die Zugabe von this compound zur konventionellen Therapie würde die unerwünschten Ereignisse nicht erhöhen .

Hemmung der Invasion von fibroblastenartigen Synoviozyten, die durch entzündungsfördernde Zytokine stimuliert werden

Die Produktion von MMP-1 und -3 durch rheumatoide Synovialfibroblasten kann durch Behandlung mit this compound gehemmt werden, wodurch die Invasion von fibroblastenartigen Synoviozyten, die durch entzündungsfördernde Zytokine stimuliert werden, gehemmt wird .

Regulierung der Aktivierung, Differenzierung und Proliferation von Immunzellen

This compound hat pharmakologische Aktivitäten wie die Regulierung der Aktivierung, Differenzierung und Proliferation von Immunzellen .

Verbesserung des Knochenstoffwechsels

Es wurde festgestellt, dass this compound pharmakologische Aktivitäten hat, wie z. B. die Verbesserung des Knochenstoffwechsels .

Hemmung der Fibrose

Es wurde festgestellt, dass this compound pharmakologische Aktivitäten hat, wie z. B. die Hemmung der Fibrose .

Behandlung anderer Autoimmunerkrankungen

Die Anzahl der grundlegenden und klinischen Untersuchungen zu anderen Autoimmunerkrankungen nimmt ebenfalls zu . Daher könnte this compound potenzielle Anwendungen bei der Behandlung anderer Autoimmunerkrankungen haben .

Wirkmechanismus

Target of Action

Iguratimod primarily targets B cells . It inhibits the production of inflammatory cytokines, thereby suppressing the production of immunoglobulin . It also interacts with Pyruvate Dehydrogenase Kinase 1 (PDK1) during Tfh cell differentiation .

Mode of Action

This compound acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also suppresses Tfh cell differentiation in primary Sjögren’s syndrome patients through inhibiting Akt/mTOR/STAT3 signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activity of nuclear factor kappa-light chain enhancer of activated B cells . It also interferes with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus, and can inhibit TNF-α-induced IL-6, IL-8 and monocyte chemoattractant protein 1 production .

Pharmacokinetics

The low solubility of the drug leads to incomplete absorption and bioavailability, which affects the clinical efficacy and increases the gastrointestinal side effects of the drug .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of various inflammatory factors, the suppression of B cells from producing immunoglobulins and autoantibodies, the downregulation of T-cell-mediated cellular immunity, the acceleration of bone formation, and some activity against anti-pulmonary fibrosis .

Action Environment

Environmental conditions and demographic locations have been identified as main factors in the increasing trend of rheumatic diseases . .

Zukünftige Richtungen

Iguratimod’s unique mode of action compared with that of other DMARDs and its good patient response makes it a suitable antirheumatic and bone-protecting drug . Its efficacy against other autoimmune ailments is also under intense investigation . It is potentially beneficial for public health in developing countries .

Biochemische Analyse

Biochemical Properties

It acts directly on B cells by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17 . This results in the suppression of immunoglobulin production and the inhibition of the activity of nuclear factor kappa-light chain enhancer of activated B cells .

Cellular Effects

Iguratimod has been shown to have significant effects on various types of cells and cellular processes. It inhibits the production of several inflammatory cytokines, including IL-1, IL-6, IL-8, and tumor necrosis factor (TNF), thereby reducing the production of immunoglobulins . It also has effects on bone metabolism by inhibiting osteoclast activation and inducing osteoblast differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to prevent NF-κB activation, which subsequently leads to the selective inhibition of COX-2 and several inflammatory cytokines . It acts directly on B cells, inhibiting the production of inflammatory cytokines and suppressing the production of immunoglobulin .

Dosage Effects in Animal Models

In animal models, the combination of this compound with methotrexate has been shown to significantly suppress swelling compared to each drug alone . The bone destruction in the combined group was lower than that in each drug alone group .

Metabolic Pathways

This compound has been found to interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus . It can inhibit TNF-α-induced IL-6, IL-8, and monocyte chemoattractant protein 1 production

Subcellular Localization

It is known that this compound can interfere with TNF-α-induced NF-κB translocation from the cytoplasm to the nucleus , suggesting that it may have some interaction with these subcellular structures.

Eigenschaften

IUPAC Name |

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMATWQYLIFGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048971 | |

| Record name | Iguratimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123663-49-0 | |

| Record name | Iguratimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123663-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iguratimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123663490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iguratimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iguratimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iguratimod | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IGURATIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IHY34Y2NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

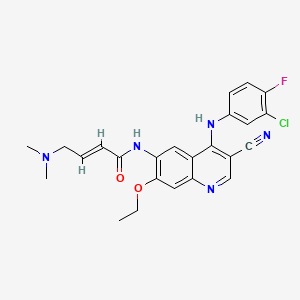

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

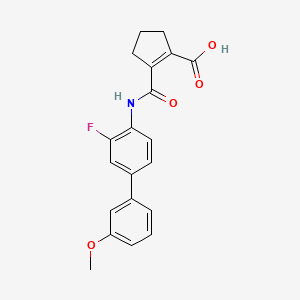

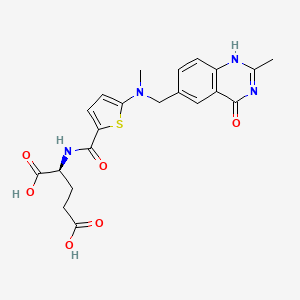

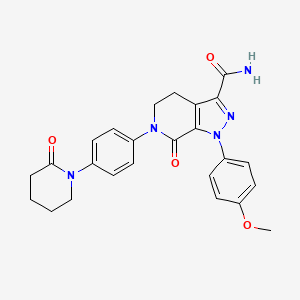

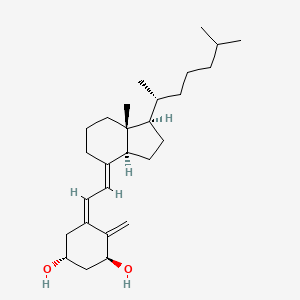

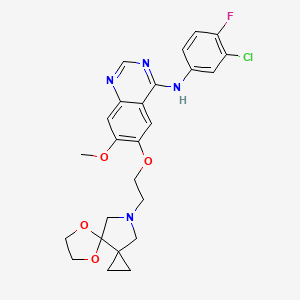

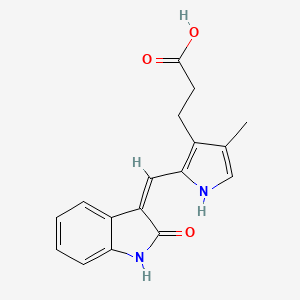

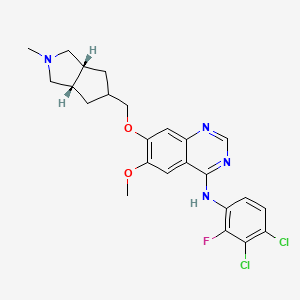

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.